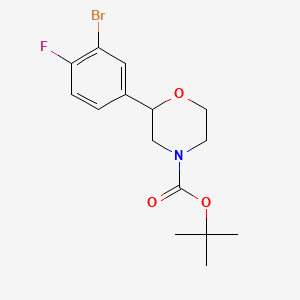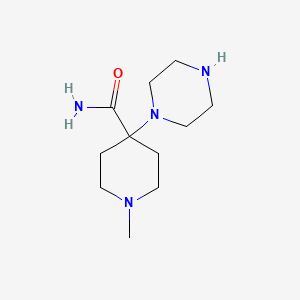
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a heterocyclic organic compound that features a piperidine ring fused with a piperazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent and intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 1-tert-butoxycarbonyl-4-piperidinone in the presence of sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and as a probe for enzyme activity.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. . The binding of the compound to PKB leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Comparison with Similar Compounds
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl)piperazine: A closely related compound with similar structural features and applications.
N-Benzyl-4-piperidone: Another piperidine derivative used in synthetic chemistry.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Properties
Molecular Formula |
C11H22N4O |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-methyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-14-6-2-11(3-7-14,10(12)16)15-8-4-13-5-9-15/h13H,2-9H2,1H3,(H2,12,16) |
InChI Key |
DUFYKIXOQYECQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


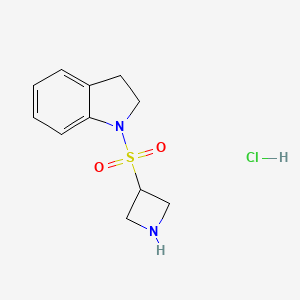
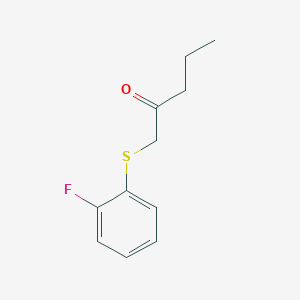
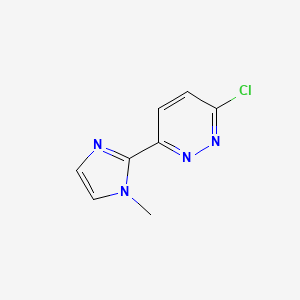
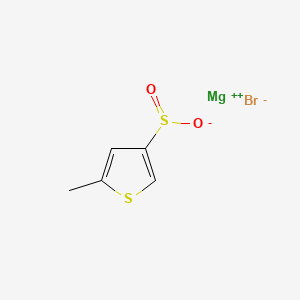
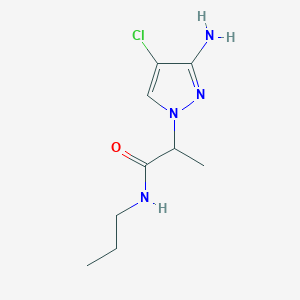
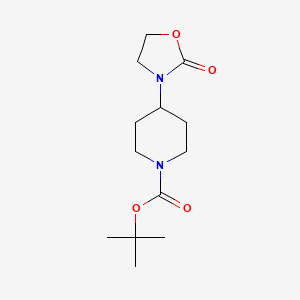
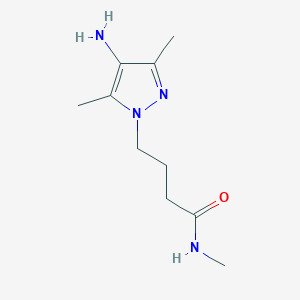
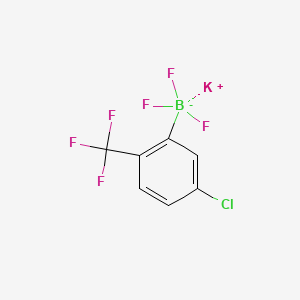
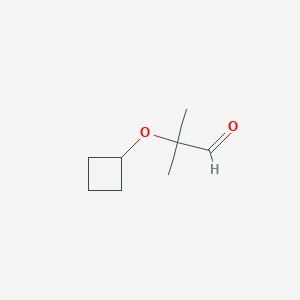
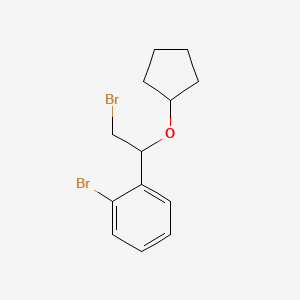
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)
